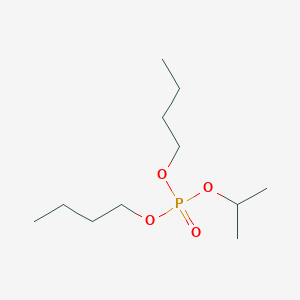
Dibutyl propan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C₁₁H₂₅O₄P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phosphate ester structure, which includes two butyl groups and a propan-2-yl group attached to the phosphate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl propan-2-yl phosphate can be synthesized through the esterification of phosphoric acid with butanol and isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl propan-2-yl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid, butanol, isopropanol, and various substituted phosphate esters .
Wissenschaftliche Forschungsanwendungen
Dibutyl propan-2-yl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dibutyl propan-2-yl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Dibutyl phosphate: Similar in structure but lacks the propan-2-yl group.
Diethyl propan-2-yl phosphate: Contains ethyl groups instead of butyl groups.
Triphenyl phosphate: A different phosphate ester with phenyl groups instead of alkyl groups.
Uniqueness: Dibutyl propan-2-yl phosphate is unique due to its specific combination of butyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other phosphate esters may not be as effective .
Eigenschaften
CAS-Nummer |
60140-72-9 |
|---|---|
Molekularformel |
C11H25O4P |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
dibutyl propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-7-9-13-16(12,15-11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
GYOFULXHEQUYNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


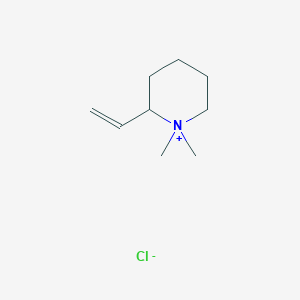
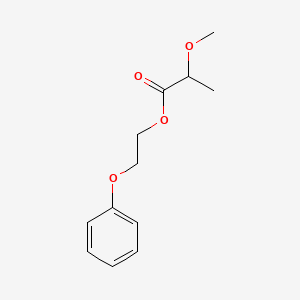
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
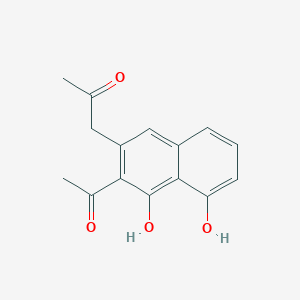
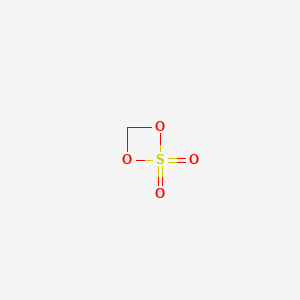
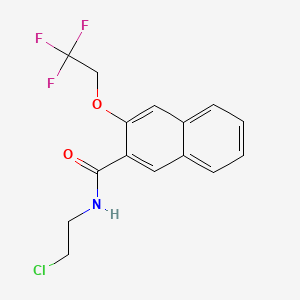
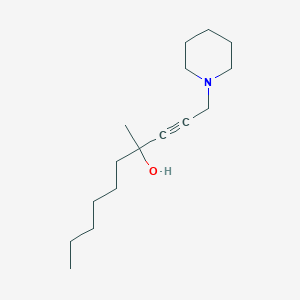
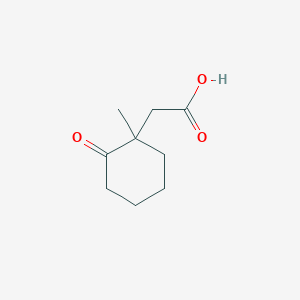
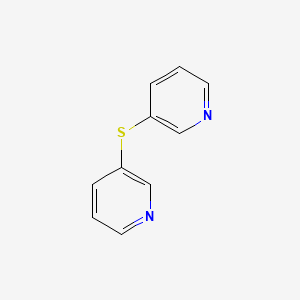
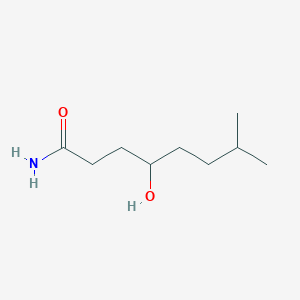
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
